![molecular formula C12H13NO2 B3019241 7-Aminospiro[chromane-2,1'-cyclobutan]-4-one CAS No. 1393528-26-1](/img/structure/B3019241.png)
7-Aminospiro[chromane-2,1'-cyclobutan]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Aminospiro[chromane-2,1'-cyclobutan]-4-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a spirocyclic lactone that has been synthesized using various methods. In
Mechanism of Action
The exact mechanism of action of 7-Aminospiro[chromane-2,1'-cyclobutan]-4-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and viral replication.
Biochemical and physiological effects:
Studies have shown that 7-Aminospiro[chromane-2,1'-cyclobutan]-4-one has a variety of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of various types of cancer cells and to have antiviral effects against certain viruses.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-Aminospiro[chromane-2,1'-cyclobutan]-4-one in lab experiments is its potential to be used as a therapeutic agent. However, one of the limitations is that more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are many potential future directions for research on 7-Aminospiro[chromane-2,1'-cyclobutan]-4-one. One possible direction is to further investigate its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease. Another direction is to study its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
7-Aminospiro[chromane-2,1'-cyclobutan]-4-one can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-hydroxybenzaldehyde with cyclobutanone in the presence of an acid catalyst, followed by the reaction with ammonia. The resulting compound is then treated with a reducing agent to yield the final product.
Scientific Research Applications
7-Aminospiro[chromane-2,1'-cyclobutan]-4-one has a wide range of potential applications in scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. It has also been found to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
7-aminospiro[3H-chromene-2,1'-cyclobutane]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c13-8-2-3-9-10(14)7-12(4-1-5-12)15-11(9)6-8/h2-3,6H,1,4-5,7,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSHZNPWNSDOFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)C3=C(O2)C=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Aminospiro[chromane-2,1'-cyclobutan]-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.